molecular formula C14H8BrCl B14219032 1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene CAS No. 832744-26-0

1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene

Katalognummer: B14219032
CAS-Nummer: 832744-26-0
Molekulargewicht: 291.57 g/mol
InChI-Schlüssel: ZMYQBAIQYBIJQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene is an organic compound with the molecular formula C14H8BrCl It is characterized by the presence of a bromophenyl group and a chlorobenzene moiety connected via an ethynyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene involves its interaction with specific molecular targets and pathways. The ethynyl linkage and halogen atoms play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

    4-Bromophenylacetylene (C8H5Br): Similar structure but lacks the chlorobenzene moiety.

    1-Bromo-4-ethynylbenzene (C8H5Br): Similar structure but lacks the chlorine atom.

    2-Chlorophenylacetylene (C8H5Cl): Similar structure but lacks the bromophenyl group.

Uniqueness: 1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups allows for versatile applications in synthesis and materials science .

Eigenschaften

CAS-Nummer

832744-26-0

Molekularformel

C14H8BrCl

Molekulargewicht

291.57 g/mol

IUPAC-Name

1-bromo-4-[2-(2-chlorophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8BrCl/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H

InChI-Schlüssel

ZMYQBAIQYBIJQB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.